1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety. The trifluoromethyl group and the fluoro substituent on the phenyl ring contribute to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . The process involves the use of boron reagents and palladium catalysts to couple the fluoro-substituted phenyl ring with the ethane-1,2-diamine moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific solvents .
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other fluorinated compounds such as:
4-Fluoro-1,2-phenylenediamine: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in functional groups, leading to distinct applications and reactivity.
The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing a balance of stability and reactivity that is advantageous in various applications .
Properties
Molecular Formula |
C9H10F4N2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2 |
InChI Key |
GGOORWITWKRVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)C(F)(F)F |
Origin of Product |
United States |
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